4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with 3-nitro-1H-pyrazole in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 4-chloro-3,5-dimethyl-1-[(3-amino-1H-pyrazol-1-yl)methyl]-1H-pyrazole.
Substitution: 4-amino-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole.
Scientific Research Applications
4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dinitropyrazole: Another pyrazole derivative with similar structural features but different functional groups.
3,5-dimethylpyrazole: Lacks the nitro and chloro substituents, resulting in different reactivity and applications.
Uniqueness
4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is unique due to the presence of both nitro and chloro substituents, which confer distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H10ClN5O2 |
---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
4-chloro-3,5-dimethyl-1-[(3-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C9H10ClN5O2/c1-6-9(10)7(2)14(11-6)5-13-4-3-8(12-13)15(16)17/h3-4H,5H2,1-2H3 |
InChI Key |
YIFSLTCIIQNGMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C=CC(=N2)[N+](=O)[O-])C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.